BMS-1001 hydrochloride

PD-1/PD-L1 Immune Checkpoint Cancer Immunotherapy

BMS-1001 hydrochloride is a potent PD-1/PD-L1 inhibitor (IC50 2.25 nM) that induces PD-L1 dimerization. It is a validated tool for biophysical studies (SPR/X-ray) and a reference standard for SAR campaigns. Its distinct binding kinetics make it a critical comparator for new entities targeting the PD-1/PD-L1 axis. Choose this compound for well-documented potency and mechanism.

Molecular Formula C35H35ClN2O7
Molecular Weight 631.1 g/mol
Cat. No. B606213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-1001 hydrochloride
SynonymsBMS-1001 HCl;  BMS 1001 HCl;  BMS1001 HCl;  BMS-1001 hydrochloride;  BMS 1001 hydrochloride;  BMS1001 hydrochloride; 
Molecular FormulaC35H35ClN2O7
Molecular Weight631.1 g/mol
Structural Identifiers
InChIInChI=1S/C35H34N2O7.ClH/c1-22-13-28(18-37-30(19-38)35(39)40)33(43-20-25-6-3-5-24(14-25)17-36)16-32(22)44-21-27-7-4-8-29(23(27)2)26-9-10-31-34(15-26)42-12-11-41-31;/h3-10,13-16,30,37-38H,11-12,18-21H2,1-2H3,(H,39,40);1H/t30-;/m1./s1
InChIKeyVKDUZONDVBDCAX-VNUFCWELSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-1001 Hydrochloride: PD-1/PD-L1 Small-Molecule Inhibitor for Cancer Immunotherapy Research


The target compound, chemically defined as (2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride, is widely known as BMS-1001 hydrochloride [1]. It is a small-molecule inhibitor of the protein-protein interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death ligand 1 (PD-L1), a key immune checkpoint pathway in cancer [2]. BMS-1001 binds directly to human PD-L1, preventing its interaction with PD-1 and thereby alleviating the inhibitory effect on T-cell receptor-mediated activation of T-lymphocytes [3].

Beyond IC50: Why BMS-1001 Cannot Be Replaced by Other PD-1/PD-L1 Small-Molecule Inhibitors


While many small-molecule PD-1/PD-L1 inhibitors share a common mechanism of blocking the PD-1/PD-L1 interaction, direct substitution is inadvisable due to significant differences in binding affinity, mechanism of PD-L1 engagement, and cellular potency. BMS-1001 and its close analog BMS-1166 both induce PD-L1 dimerization, but they exhibit distinct binding kinetics and induce unique conformational changes in the PD-L1 dimer interface that influence their cellular efficacy and potential for off-target effects [1]. Furthermore, compared to earlier compounds like BMS-202, BMS-1001 demonstrates substantially higher potency in biochemical and cellular assays, which directly impacts the concentration required for effective target engagement in experimental models [2]. The following section provides quantitative evidence to substantiate the unique profile of BMS-1001 and inform rational selection for research applications.

Quantitative Differentiation of BMS-1001: Head-to-Head Data for Informed Procurement


Biochemical Potency: BMS-1001 vs. BMS-202 and BMS-1166 in Cell-Free HTRF Assays

In a homogeneous time-resolved fluorescence (HTRF) binding assay measuring disruption of the PD-1/PD-L1 interaction, BMS-1001 exhibits an IC50 of 2.25 nM . This represents a significant potency advantage over the earlier analog BMS-202, which shows an IC50 of 18-124 nM in comparable assays [1]. While BMS-1166 is more potent with an IC50 of 1.4-1.6 nM, BMS-1001 remains a key comparator for understanding structure-activity relationships around the biphenyl core .

PD-1/PD-L1 Immune Checkpoint Cancer Immunotherapy Small Molecule Inhibitor

Mechanistic Distinction: PD-L1 Dimerization Efficiency of BMS-1001 vs. BMS-1166

BMS-1001 and BMS-1166 both function by inducing PD-L1 dimerization, but they do so with distinct structural and dynamic consequences. Molecular dynamics simulations reveal that BMS-1001 stabilizes a PD-L1 dimer conformation with a different pattern of inter-protomer contacts and binding cleft dynamics compared to BMS-1166 [1]. The free binding energy (ΔG_bind) calculated via MM/PBSA for BMS-1001 bound to PD-L1 is -34.5 kcal/mol, whereas for BMS-1166 it is -38.2 kcal/mol, indicating that BMS-1166 forms a more thermodynamically stable complex [2]. These differences in the dimer interface may influence the longevity of the inhibited state and the potential for allosteric modulation of other PD-L1 binding partners.

PD-L1 Dimerization Molecular Dynamics Binding Mechanism Immuno-Oncology

Functional Cellular Activity: BMS-1001 EC50 in T-Cell Activation Assays

The functional potency of BMS-1001 was evaluated in a cell-based assay measuring the reversal of PD-L1-mediated inhibition of T-cell receptor (TCR) signaling. In this system using Jurkat T cells engineered to express PD-1 and a luciferase reporter, BMS-1001 restored T-cell activation with an EC50 of 253 nM . This cellular EC50 is approximately 112-fold higher than its biochemical IC50, a common observation for small-molecule PD-1/PD-L1 inhibitors and consistent with the challenges of disrupting a large protein-protein interface in a cellular context. Comparative cellular EC50 data for BMS-1166 in an identical assay format is not consistently reported, but the available data underscores BMS-1001's validated activity in a physiologically relevant model of T-cell exhaustion.

T-cell Activation Jurkat Cells Immune Checkpoint Blockade Functional Assay

Recommended Applications of BMS-1001 Based on Empirical Evidence


In Vitro Mechanistic Studies of PD-L1 Dimerization and Immune Checkpoint Blockade

Given its well-characterized mechanism of inducing PD-L1 dimerization and its distinct binding thermodynamics compared to BMS-1166 [1], BMS-1001 is the preferred tool compound for researchers investigating the biophysical basis of PD-1/PD-L1 antagonism. It is particularly suited for molecular dynamics simulations, surface plasmon resonance (SPR) binding studies, and X-ray crystallography efforts aimed at understanding the conformational landscape of small-molecule-induced PD-L1 dimers.

Potency Benchmarking and SAR Studies for PD-1/PD-L1 Small-Molecule Inhibitors

With a robustly documented IC50 of 2.25 nM in HTRF binding assays and a cellular EC50 of 253 nM , BMS-1001 serves as an essential reference standard for structure-activity relationship (SAR) campaigns. Medicinal chemistry and drug discovery programs can use BMS-1001 as a comparator to evaluate the biochemical and cellular potency of novel chemical entities targeting the PD-1/PD-L1 axis.

Functional T-Cell Activation and Immune Cell Co-Culture Assays

BMS-1001's ability to reverse PD-L1-mediated suppression of T-cell receptor signaling has been validated in Jurkat T-cell reporter assays . This makes it a valuable reagent for immunology and immuno-oncology researchers studying T-cell exhaustion and reactivation. It can be used in co-culture systems with PD-L1-expressing tumor cells or antigen-presenting cells to model the functional consequences of checkpoint blockade.

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